molecular formula C13H9N3O3 B596509 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253789-18-2

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B596509
CAS No.: 1253789-18-2
M. Wt: 255.233
InChI Key: YTXVVCNUUMAUNS-UHFFFAOYSA-N
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Description

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines This compound is characterized by a fused ring system consisting of a pyrimidine ring and an oxazine ring The presence of a phenyl group at the 7-position and a methyl group at the 1-position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-aminopyrimidine derivatives with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions. For example, the reaction of 4-aminopyrimidine with benzaldehyde in the presence of acetic acid can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both a pyrimidine and an oxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-16-11-9(12(17)19-13(16)18)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXVVCNUUMAUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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